molecular formula C10H12ClNO3S B7557504 2-chloro-N-(2-ethylsulfonylphenyl)acetamide

2-chloro-N-(2-ethylsulfonylphenyl)acetamide

Cat. No.: B7557504
M. Wt: 261.73 g/mol
InChI Key: AJTZAVOHENWWSG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethylsulfonylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethylsulfonyl group, and a phenyl ring attached to the acetamide moiety

Properties

IUPAC Name

2-chloro-N-(2-ethylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-2-16(14,15)9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTZAVOHENWWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethylsulfonylphenyl)acetamide typically involves the reaction of 2-ethylsulfonylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(2-ethylsulfonylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • 2-chloro-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-chloro-N-(2-ethylsulfonylphenyl)acetamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential biological activity compared to other similar compounds.

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